3-(2-methoxybenzyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
The compound 3-(2-methoxybenzyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic molecule featuring a fused pyrimido-triazinone core. Its structure includes two methoxyphenyl substituents at positions 1 and 3, with methyl groups at positions 7 and 6.
Properties
Molecular Formula |
C23H26N4O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H26N4O3/c1-16-17(2)24-23-26(19-10-6-8-12-21(19)30-4)14-25(15-27(23)22(16)28)13-18-9-5-7-11-20(18)29-3/h5-12H,13-15H2,1-4H3 |
InChI Key |
MGMNBEDQUUPGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CC=C3OC)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-methoxybenzyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews its biological activity based on available research and data.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrimido-triazine core with methoxybenzyl and methoxyphenyl substituents. This unique arrangement may influence its solubility, stability, and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antiproliferative Effects : Many derivatives of triazine compounds have shown significant antiproliferative activity against cancer cell lines. For instance, certain methoxy-substituted benzimidazole derivatives demonstrated selective activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 8.7 µM .
- Antioxidant Activity : The presence of methoxy groups is often associated with enhanced antioxidant properties. Compounds similar to the one have been noted for their ability to scavenge free radicals and reduce oxidative stress .
- Antibacterial Activity : Some derivatives have exhibited strong antibacterial properties against Gram-positive bacteria. For example, compounds with multiple hydroxyl and methoxy groups showed promising results against Enterococcus faecalis .
Case Studies
- Antiproliferative Activity :
- Antioxidative Effects :
- Antibacterial Activity :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects: The 2-methoxybenzyl group in the target compound likely increases lipophilicity compared to the cyclopentyl or dimethylaminoethyl analogs. This could enhance membrane permeability but reduce aqueous solubility .
- Synthetic Flexibility : The analogs in and demonstrate that substitutions at the 3-position are synthetically accessible, suggesting tunability for structure-activity relationship (SAR) studies.
Comparison with Tetrahydroimidazo-Pyridine Derivatives
Key Observations :
- Spectroscopic Characterization : NMR and MS techniques used for tetrahydroimidazo-pyridines (e.g., ¹H NMR chemical shifts for aromatic protons) are likely applicable to the target compound .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromo) in tetrahydroimidazo-pyridines contrast with the electron-donating methoxy groups in the target compound, suggesting divergent reactivity and stability profiles.
Implications for Future Research
The structural comparisons highlight the following avenues for exploration:
SAR Studies : Systematic substitution at the 3-position (e.g., aromatic vs. aliphatic groups) to optimize bioavailability and target engagement.
Crystallographic Analysis : Use of SHELX-based programs (as referenced in ) could resolve the target compound’s 3D structure, clarifying substituent orientations .
Biological Screening : Testing the target compound and its analogs against disease-relevant targets (e.g., kinase enzymes) to correlate structural features with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
